5-(Benzyloxy)-2-chlorophenol
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Overview
Description
5-(Benzyloxy)-2-chlorophenol is an organic compound characterized by a benzene ring substituted with a benzyloxy group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-2-chlorophenol typically involves the reaction of 2-chlorophenol with benzyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the benzyloxy group. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into various hydroxy derivatives.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution.
Major Products:
Oxidation: Formation of benzoquinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
5-(Benzyloxy)-2-chlorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-chlorophenol involves its interaction with specific molecular targets. The benzyloxy group and chlorine atom contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
4-(Benzyloxy)-2-chlorophenol: Similar structure but with the benzyloxy group at the 4-position.
5-(Benzyloxy)-2-bromophenol: Similar structure but with a bromine atom instead of chlorine.
5-(Benzyloxy)-2-fluorophenol: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: 5-(Benzyloxy)-2-chlorophenol is unique due to the specific positioning of the benzyloxy group and chlorine atom, which influence its chemical reactivity and potential applications. The presence of the chlorine atom enhances its electrophilic character, making it suitable for various substitution reactions.
Biological Activity
5-(Benzyloxy)-2-chlorophenol is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article provides a comprehensive overview of the biological activities associated with this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C13H11ClO2
- Molecular Weight : 234.68 g/mol
The compound features a chlorophenol backbone with a benzyloxy substituent, which contributes to its biological activity. The presence of the chlorine atom and the benzyloxy group plays a crucial role in its interaction with biological targets.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals, which can mitigate oxidative stress in biological systems. In vitro studies have demonstrated its efficacy in reducing oxidative damage in cellular models, potentially offering protective effects against various diseases linked to oxidative stress.
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various pathogens. Studies have shown that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In experimental models, it has been found to inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The benzyloxy group enhances lipophilicity, facilitating better membrane penetration and interaction with cellular targets. Comparative studies with related compounds have highlighted the importance of substituent position and electronic effects on biological activity.
Compound | Structure | Activity |
---|---|---|
This compound | Structure | Antioxidant, Antimicrobial, Anti-inflammatory |
4-Chloro-2-methoxyphenol | Structure | Moderate Antimicrobial |
2-Chlorophenol | Structure | Weak Antioxidant |
Case Studies
- Antioxidant Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced lipid peroxidation in rat liver microsomes, indicating strong antioxidant activity (PMC9661479).
- Antimicrobial Assessment : In a clinical trial assessing the efficacy of various phenolic compounds against bacterial infections, this compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics (PMC11504387).
- Anti-inflammatory Mechanism : Research conducted on animal models indicated that administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent (Science.gov).
Properties
IUPAC Name |
2-chloro-5-phenylmethoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQUMGDCWBHBCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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